2-oxo-2-phenylethyl N-(4-bromobenzoyl)glycylglycinate
Overview
Description
2-oxo-2-phenylethyl N-(4-bromobenzoyl)glycylglycinate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a glycinamide derivative and is used as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-oxo-2-phenylethyl N-(4-bromobenzoyl)glycylglycinate is not well understood. However, it is believed to inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well documented. However, it is known to exhibit antibacterial and antifungal activity.
Advantages and Limitations for Lab Experiments
The advantages of using 2-oxo-2-phenylethyl N-(4-bromobenzoyl)glycylglycinate in lab experiments include its high purity and stability, ease of synthesis, and potential applications in various fields of scientific research. However, the limitations of using this compound include its high cost and limited availability.
Future Directions
There are several future directions for research on 2-oxo-2-phenylethyl N-(4-bromobenzoyl)glycylglycinate. These include further investigation of its mechanism of action, development of more efficient synthesis methods, and exploration of its potential applications in the field of medicinal chemistry. Furthermore, research can be conducted to investigate the potential applications of this compound in other fields such as agriculture and environmental science.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new and innovative applications in various fields of scientific research.
Scientific Research Applications
2-oxo-2-phenylethyl N-(4-bromobenzoyl)glycylglycinate has potential applications in various fields of scientific research. This compound is used as a reagent in the synthesis of various compounds such as peptides, amino acids, and heterocyclic compounds. It is also used as a ligand in the synthesis of metal complexes. Furthermore, this compound has potential applications in the field of medicinal chemistry as it exhibits antibacterial and antifungal activity.
properties
IUPAC Name |
phenacyl 2-[[2-[(4-bromobenzoyl)amino]acetyl]amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O5/c20-15-8-6-14(7-9-15)19(26)22-10-17(24)21-11-18(25)27-12-16(23)13-4-2-1-3-5-13/h1-9H,10-12H2,(H,21,24)(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPGKCXCDNUJDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)CNC(=O)CNC(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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